molecular formula C13H18O4 B14577868 tert-Butyl 2-hydroxy-4-methoxy-6-methylbenzoate CAS No. 61424-84-8

tert-Butyl 2-hydroxy-4-methoxy-6-methylbenzoate

Cat. No.: B14577868
CAS No.: 61424-84-8
M. Wt: 238.28 g/mol
InChI Key: VALWWJPOGRBHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-hydroxy-4-methoxy-6-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, a hydroxy group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-hydroxy-4-methoxy-6-methylbenzoate typically involves the esterification of 2-hydroxy-4-methoxy-6-methylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to promote the esterification reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-hydroxy-4-methoxy-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-tert-butyl-4-methoxy-6-methylbenzoquinone.

    Reduction: Formation of 2-hydroxy-4-methoxy-6-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-hydroxy-4-methoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy and methoxy groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized as an intermediate in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-4-methoxy-6-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-hydroxy-4-methoxybenzoate
  • tert-Butyl 2-hydroxy-6-methylbenzoate
  • tert-Butyl 4-methoxy-6-methylbenzoate

Uniqueness

tert-Butyl 2-hydroxy-4-methoxy-6-methylbenzoate is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

61424-84-8

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C13H18O4/c1-8-6-9(16-5)7-10(14)11(8)12(15)17-13(2,3)4/h6-7,14H,1-5H3

InChI Key

VALWWJPOGRBHFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.